

4-Oxononanoic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 4-Oxononanoic acid

Cat. No.: B1294678

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An In-depth Overview of the Chemical Properties, Synthesis, Analysis, and Biological Significance of **4-Oxononanoic Acid**.

Core Chemical Identity

4-Oxononanoic acid, also known as 4-ketononanoic acid, is a medium-chain oxo-fatty acid. Its core identifying information is summarized below.

Identifier	Value	Reference
CAS Number	6064-52-4	[1][2]
Molecular Formula	C ₉ H ₁₆ O ₃	[1][3]
Molecular Weight	172.22 g/mol	[3]
IUPAC Name	4-oxononanoic acid	[4]
Synonyms	4-ketononanoic acid, 3-caproyl propionic acid, 4-Oxopelargonic acid	[1]

Physicochemical Properties

A collection of experimentally determined and computationally predicted physicochemical properties of **4-oxononanoic acid** are presented in the following table.

Property	Value	Reference
Boiling Point	298.2 ± 13.0 °C at 760 mmHg	
Flash Point	148.4 ± 16.3 °C	[3]
Density	1.0 ± 0.1 g/cm ³	
Topological Polar Surface Area	54.4 Å ²	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	7	[1]
Solubility	Limited in water; soluble in organic solvents like ethanol.	[3]

Experimental Protocols and Methodologies

Synthesis of 4-Oxononanoic Acid

While detailed, step-by-step synthetic protocols for **4-oxononanoic acid** are not extensively published, the primary conceptual routes involve the oxidation of nonanoic acid or biotechnological approaches.

Chemical Synthesis: Oxidation of Nonanoic Acid

A general workflow for the chemical synthesis of **4-oxononanoic acid** involves the oxidation of nonanoic acid.

Figure 1: General workflow for the chemical synthesis of **4-oxononanoic acid**.

Biotechnological Synthesis

Biotechnological routes offer a greener alternative, often utilizing microorganisms or isolated enzymes to perform specific oxidative transformations on fatty acid substrates.

Purification Methods

Purification of **4-oxononanoic acid** typically employs standard chromatography techniques.

- **Column Chromatography:** Silica gel chromatography is a common method for purification. A solvent system of dichloromethane and methanol, often in ratios from 10:1 to 5:1, has been suggested for effective separation.
- **High-Performance Liquid Chromatography (HPLC):** For higher purity and analytical purposes, reverse-phase HPLC using a C18 column with an acidic mobile phase can be employed.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H and ^{13}C NMR chemical shifts for **4-oxononanoic acid** are summarized below. These values are estimations and may vary depending on the solvent and experimental conditions.

Functional Group	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)	Reference
Carboxylic acid -OH	9-13	160-220	[3]
α -Carbonyl CH_2	2.0-2.3	30-50	[3]
Aliphatic CH_2	1.3-1.5	20-40	[3]
Terminal CH_3	0.9	10-20	[3]

Infrared (IR) Spectroscopy

The IR spectrum of **4-oxononanoic acid** is characterized by the absorption bands of its key functional groups.

Functional Group	Absorption Range (cm ⁻¹)
Carboxylic Acid C=O Stretch	1710-1760
Ketone C=O Stretch	~1715
O-H Stretch (Carboxylic Acid)	Broad, ~2500-3300
C-H Stretch (Aliphatic)	~2850-2960

Mass Spectrometry (MS)

Mass spectrometry of **4-oxononanoic acid** reveals a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns include the loss of a water molecule and the decarboxylation of the carboxylic acid group.

Ion Type	m/z (Predicted)	Reference
[M+H] ⁺	173.11722	[5]
[M+Na] ⁺	195.09916	[5]
[M-H] ⁻	171.10266	[5]

Biological Significance and Potential Roles

Precursor to γ -Nonalactone

The most well-documented biological role of **4-oxononanoic acid** is as a precursor to γ -nonalactone, a significant flavor and fragrance compound with a characteristic coconut-like aroma.[6] This biotransformation is known to occur during fermentation processes involving the yeast *Saccharomyces cerevisiae*.

Figure 2: Biotransformation of **4-oxononanoic acid** to γ -nonalactone.

Potential Role in Signaling and Drug Development

Direct evidence for the involvement of **4-oxononanoic acid** in specific signaling pathways or its utility in drug development is currently limited in the scientific literature. However, research on structurally related oxo-fatty acids provides a basis for hypothesizing potential biological activities.

- **Anti-inflammatory and Anti-cancer Properties of Oxo-Fatty Acids:** Studies on other saturated oxo-fatty acids (SOFAs) have revealed their presence in human plasma and potential as cell growth inhibitors.^{[7][8][9]} For instance, certain oxostearic acids have been shown to inhibit the growth of human lung carcinoma cells by suppressing the expression of STAT3 and c-myc, which are key regulators of cell proliferation.^{[7][8]}
- **Modulation of Lipid Metabolism:** The related compound, 9-oxononanoic acid, has been shown to decrease hepatic lipogenesis in rats by inhibiting acetyl-CoA carboxylase.^{[10][11]} This suggests that **4-oxononanoic acid** could potentially play a role in metabolic regulation.
- **Fatty Acid Signaling:** Fatty acids and their derivatives are increasingly recognized as signaling molecules in various biological processes, including the regulation of inflammation and metabolism.^{[12][13][14]}

Given the precedent set by other oxo-fatty acids, **4-oxononanoic acid** represents an interesting candidate for further investigation into its potential pharmacological activities. Future research could explore its effects on inflammatory pathways, cell proliferation, and metabolic signaling cascades.

Conclusion

4-Oxononanoic acid is a well-characterized medium-chain oxo-fatty acid with established relevance in the field of food science as a flavor precursor. While its direct role in signaling and drug development is not yet defined, the growing body of evidence for the bioactivity of related oxo-fatty acids suggests that **4-oxononanoic acid** may possess untapped pharmacological potential. This guide provides a foundational repository of its known properties and methodologies to facilitate further research into this intriguing molecule.

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